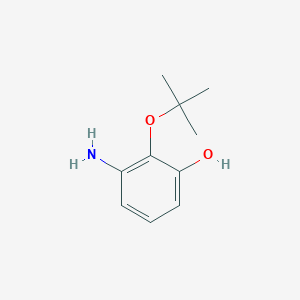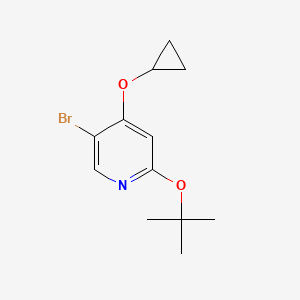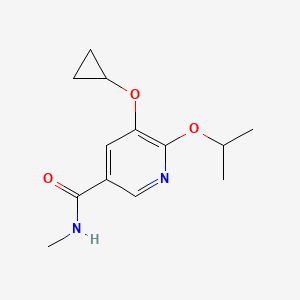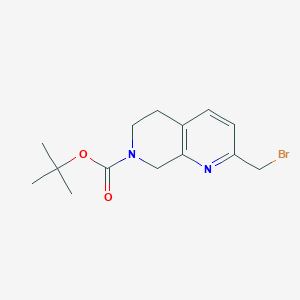
(5-Phenylpyrrolidin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenylpyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is categorized under alcohols and phenols and is primarily used for research and development purposes . This compound is known for its unique structure, which includes a phenyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of (5-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted in a solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is then quenched with water or an acid to neutralize the reducing agent.
Industrial Production Methods: Industrial production may involve more scalable methods such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the ketone or aldehyde to the alcohol.
Análisis De Reacciones Químicas
(5-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions: Typical reagents include NaBH4, LiAlH4, CrO3, PCC, SOCl2, and PBr3. Reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products: Major products include the corresponding ketone, aldehyde, amine, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Phenylpyrrolidin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (5-Phenylpyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparación Con Compuestos Similares
(5-Phenylpyrrolidin-3-YL)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (3R,5S)-5-phenylpyrrolidin-3-yl]methanol and other phenyl-substituted pyrrolidines.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(5-phenylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-5,9,11-13H,6-8H2 |
Clave InChI |
QHPYKIZECCDSBN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





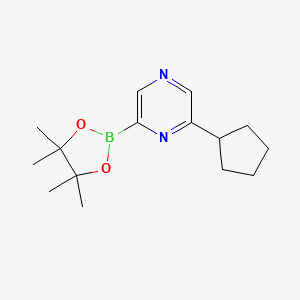
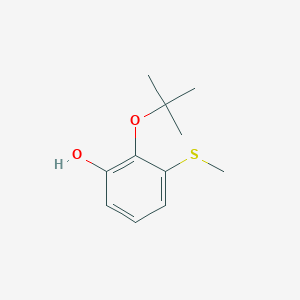
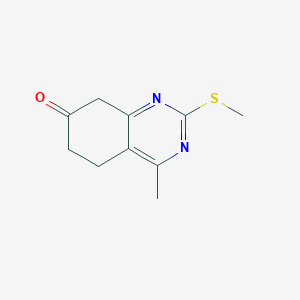
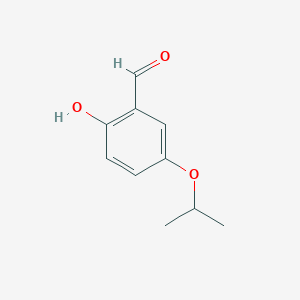
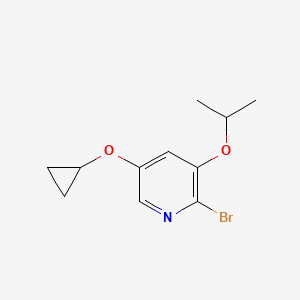
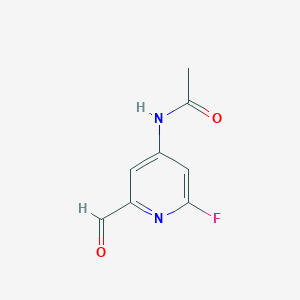
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
